

BLU9931: A Comprehensive Technical Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity of **BLU9931**, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a detailed overview of the compound's binding affinity, inhibitory concentrations, and the experimental methodologies used to determine its highly selective profile.

Executive Summary

BLU9931 is a first-in-class, highly selective, and irreversible small-molecule inhibitor of FGFR4. [1] It demonstrates remarkable potency against FGFR4 while exhibiting minimal activity against other kinases, including the closely related FGFR family members.[1][2] This selectivity is attributed to its unique covalent binding mechanism to a cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a feature not conserved across other FGFR paralogs.[2][3] Kinome-wide screening has confirmed that **BLU9931** interacts with a very limited number of off-target kinases, making it a valuable tool for studying FGFR4-driven biology and a promising therapeutic candidate for cancers with an activated FGFR4 signaling pathway, such as hepatocellular carcinoma (HCC).[1][4]

Quantitative Selectivity Data



The selectivity of **BLU9931** has been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd) of **BLU9931** against a panel of kinases.

Table 2.1: Potency against FGFR Family Kinases

Kinase	IC50 (nM)	Fold Selectivity vs. FGFR4
FGFR4	3[2][4][5][6]	1
FGFR1	591[2][4]	~197
FGFR2	493[2][4]	~164
FGFR3	150[2][4]	50

Table 2.2: Kinome-wide Selectivity Profile (KINOMEscan)

Kinase	Binding (Kd, nM)	% Inhibition at 3 μM
FGFR4	6[4][5][7]	99.7[2][4]
CSF1R	2716[4][7]	90.1[4]

Of 398 wild-type kinases screened, only FGFR4 and CSF1R showed significant binding.[4] The selectivity score S(10) at 3 μ mol/L for **BLU9931** is 0.005.[4]

Table 2.3: Cellular Activity in Cancer Cell Lines



Cell Line	Cancer Type	EC50 (μM)
Нер 3В	Hepatocellular Carcinoma	0.07[5]
HuH7	Hepatocellular Carcinoma	0.11[5]
ЈНН7	Hepatocellular Carcinoma	0.02[5]
A498	Clear Cell Renal Cell Carcinoma	4.6[8]
A704	Clear Cell Renal Cell Carcinoma	3.8[8]
769-P	Clear Cell Renal Cell Carcinoma	2.7[8]
MDA-MB-453 (FGFR4 Y367C)	Breast Cancer	0.32[6]
MCF7 (low FGFR4)	Breast Cancer	2.34[6]
MDA-MB-231 (low FGFR4)	Breast Cancer	3.76[6]

Experimental Protocols

The following sections detail the methodologies employed to assess the kinase selectivity of **BLU9931**.

Biochemical Kinase Inhibition Assays (FGFR1-4)

Objective: To determine the in vitro inhibitory potency of **BLU9931** against recombinant FGFR family kinases.

Methodology:

- Assay Platform: Caliper EZReader2, a microfluidic capillary electrophoresis platform.[6]
- Enzymes: Recombinant FGFR proteins (picomolar to low nanomolar concentrations).[6]
- Substrate: CSKtide (1 μM).[6]



- ATP Concentration: Set at the Km for each respective kinase (50 to 250 μM).[6]
- Reaction Buffer: 1x Kinase Reaction Buffer. [6]
- Procedure:
 - FGFR enzymes were incubated with a dilution series of BLU9931.
 - The kinase reaction was initiated by the addition of ATP and CSKtide substrate.
 - The reaction mixture was incubated for 90 minutes at 25°C.[6]
 - The reaction was terminated by the addition of a stop buffer.
 - The amount of phosphorylated substrate was quantified using the Caliper EZReader2.
- Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic dose-response model.[6]

Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of **BLU9931** across a broad panel of human kinases.

Methodology:

- Assay Platform: KINOMEscan (DiscoverX), a competitive binding assay. [4][7]
- Principle: The assay measures the ability of a test compound (BLU9931) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified by qPCR of the DNA tag.
- Procedure:
 - \circ **BLU9931** was screened at a concentration of 3 μ M against a panel of 456 kinases and disease-relevant mutants.[4]
 - The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand, relative to a DMSO control.



• Data Analysis: A selectivity score (S(10)) was calculated, representing the number of kinases with greater than 90% inhibition divided by the total number of kinases tested.[4] Dissociation constants (Kd) were also determined for significantly inhibited kinases.[4][7]

Cellular Proliferation and Signaling Assays

Objective: To evaluate the effect of **BLU9931** on cell viability and downstream FGFR4 signaling in cancer cell lines.

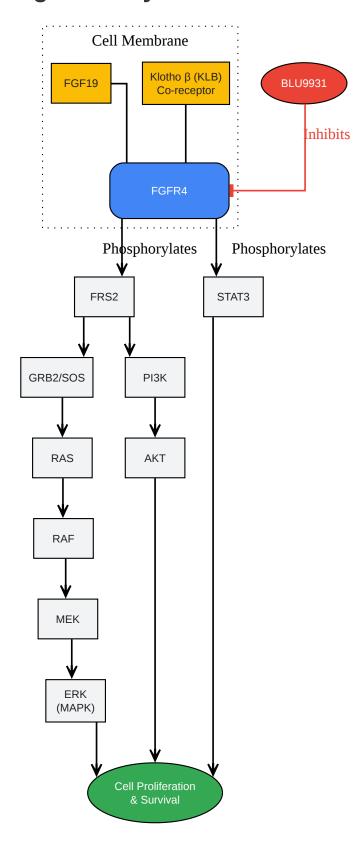
Methodology:

- Cell Viability Assay (e.g., CellTiter-Glo):
 - Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with a dilution series of **BLU9931** for a duration equivalent to two cell-doubling times.
 - Cell viability was assessed using the CellTiter-Glo luminescent assay, which measures ATP levels.
 - EC50 values were determined from the dose-response curves.
- Western Blot Analysis for Signaling Pathway Inhibition:
 - Cells were treated with varying concentrations of BLU9931 for a specified duration (e.g., 1 hour).[5]
 - Cell lysates were prepared and subjected to SDS-PAGE.
 - Proteins were transferred to a membrane and probed with antibodies against phosphorylated and total forms of FGFR4 and downstream signaling proteins such as FRS2, MAPK, and AKT.[5]
 - Actin was used as a loading control.[4]

Visualizations



FGFR4 Signaling Pathway

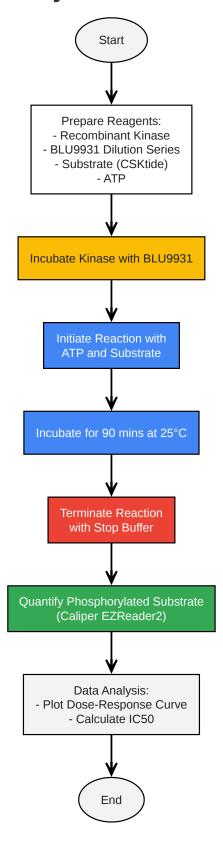


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Caption: FGFR4 signaling cascade and the inhibitory action of **BLU9931**.

Kinase Selectivity Assay Workflow





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Caption: Workflow for biochemical kinase inhibition assay.

Conclusion

BLU9931 is a paradigm of a highly selective kinase inhibitor, demonstrating exceptional potency for its intended target, FGFR4, while largely sparing other kinases. The quantitative data and experimental methodologies outlined in this guide underscore its specificity. This profile makes **BLU9931** an invaluable chemical probe for elucidating the role of FGFR4 in health and disease, and a strong candidate for further clinical development in FGFR4-dependent malignancies.

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